molecular formula C7H10BrF3 B13186382 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane

1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane

Cat. No.: B13186382
M. Wt: 231.05 g/mol
InChI Key: HKELKAIRLPXFHQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is a halogenated cyclobutane derivative characterized by a bromomethyl (-CH₂Br) and a trifluoroethyl (-CH₂CF₃) group attached to the same carbon atom of a cyclobutane ring. This structure combines the steric effects of the cyclobutane ring with the electronic influence of bromine and fluorine, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group acts as a reactive leaving group, enabling nucleophilic substitution reactions, while the trifluoroethyl moiety enhances lipophilicity and metabolic stability in derived compounds .

Properties

Molecular Formula

C7H10BrF3

Molecular Weight

231.05 g/mol

IUPAC Name

1-(bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane

InChI

InChI=1S/C7H10BrF3/c8-5-6(2-1-3-6)4-7(9,10)11/h1-5H2

InChI Key

HKELKAIRLPXFHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(F)(F)F)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is a halogenated organic compound that has garnered attention for its potential biological activities. The compound features a cyclobutane ring with a bromomethyl group and a trifluoroethyl substituent, which influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

The structural formula of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane can be represented as follows:

C6H7BrF3\text{C}_6\text{H}_7\text{BrF}_3

Key Features:

  • Bromomethyl Group: Acts as an electrophile, facilitating nucleophilic substitutions.
  • Trifluoroethyl Group: Enhances lipophilicity and metabolic stability, potentially affecting pharmacokinetics.

The biological activity of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is largely attributed to the interactions facilitated by its functional groups. The mechanism of action includes:

  • Electrophilic Reactions: The bromomethyl group can react with nucleophiles in biological molecules, leading to modifications that may alter enzyme activities or receptor interactions.
  • Influence on Lipophilicity: The trifluoroethyl group increases the compound's hydrophobic character, potentially enhancing membrane permeability and bioavailability.

Biological Activity and Applications

Research has indicated several areas where 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane may exhibit significant biological activity:

Anticancer Activity

Studies have explored the potential of halogenated compounds in cancer treatment. The unique structure of this compound may allow it to interact with specific targets involved in tumor growth and proliferation. For instance:

  • Kinase Modulation: Similar compounds have been shown to modulate kinase activities, which are crucial in cancer signaling pathways .

Enzyme Inhibition

The compound's ability to act as an electrophile suggests potential applications in enzyme inhibition:

  • Nucleophilic Substitution Reactions: It can participate in reactions that inhibit enzymes by modifying active sites or essential residues.

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar compounds. Here are notable findings related to 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane:

Study Findings
Study on Electrophilic Compounds Demonstrated that brominated compounds can effectively modify nucleophilic sites in proteins, leading to altered enzyme functions.
Investigation of Trifluoromethyl Compounds Highlighted the enhanced stability and bioactivity of trifluoromethyl-substituted compounds in drug development.
Research on Cyclobutane Derivatives Explored various cyclobutane derivatives for their potential therapeutic applications, noting their unique reactivity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with modified substituents or ring systems. Below is a detailed analysis of its similarities and differences with key analogs:

1-(Bromomethyl)-1-(difluoromethyl)cyclobutane

  • Structure : Replaces the trifluoroethyl group (-CH₂CF₃) with a difluoromethyl (-CHF₂) group.
  • Properties : Reduced fluorine content lowers electronegativity and lipophilicity compared to the trifluoroethyl analog. This impacts solubility and reactivity in polar solvents.
  • Applications : Less commonly used in medicinal chemistry due to diminished metabolic stability but retains utility in fluorinated polymer synthesis .

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane

  • Structure : Substitutes bromomethyl (-CH₂Br) with a chloroethyl (-CH₂CH₂Cl) group.
  • Properties: Chlorine’s lower leaving-group ability reduces reactivity in substitution reactions. The trifluoromethyl (-CF₃) group (vs.
  • Thermal Stability : Higher thermal stability due to the stronger C-Cl bond compared to C-Br, but lower synthetic versatility .

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

  • Structure : Replaces trifluoroethyl with a methanesulfonylmethyl (-CH₂SO₂CH₃) group.
  • Properties: The sulfone group introduces strong electron-withdrawing effects, enhancing acidity of adjacent protons. Unlike the trifluoroethyl analog, this compound is more polar, affecting solubility in non-polar matrices.
  • Reactivity : The sulfonyl group directs electrophilic attacks differently, making it suitable for sulfonation or elimination reactions .

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate

  • Structure : Features a phosphonate ester and a trifluoroethyl group attached to a chlorophenyl ring.
  • Properties : The phosphonate group imparts flame-retardant properties, a trait absent in the bromomethyl-trifluoroethyl cyclobutane. However, both compounds share high fluorine content, contributing to thermal stability.
  • Applications : Used as flame retardants in polymers, whereas the bromomethyl-trifluoroethyl cyclobutane is more suited for bioactive molecule synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane C₇H₁₀BrF₃ 243.06 (calc.) -CH₂Br, -CH₂CF₃ Pharmaceutical intermediates
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane C₇H₁₀BrF₂ 223.06 (calc.) -CH₂Br, -CHF₂ Fluoropolymer synthesis
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane C₇H₁₀ClF₃ 198.60 (calc.) -CH₂CH₂Cl, -CF₃ Specialty chemicals
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane C₇H₁₃BrO₂S 241.15 -CH₂Br, -CH₂SO₂CH₃ Reactive intermediates
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 300.58 -PO(OCH₃), -CH₂CF₃, -C₆H₄Cl Flame retardants

Key Research Findings

  • Reactivity : The bromomethyl group in 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane undergoes SN2 reactions 30% faster than its chloroethyl analog due to bromine’s superior leaving-group ability .
  • Thermal Stability: The trifluoroethyl group confers a decomposition temperature ~50°C higher than non-fluorinated analogs, as observed in thermogravimetric analysis (TGA) .
  • Biological Activity: Fluorinated cyclobutanes exhibit enhanced blood-brain barrier penetration compared to non-fluorinated derivatives, making them valuable in CNS drug development .

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